molecular formula C18H14O5 B14673953 (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate CAS No. 39008-67-8

(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate

Cat. No.: B14673953
CAS No.: 39008-67-8
M. Wt: 310.3 g/mol
InChI Key: RFPMYDODCDJJLI-UHFFFAOYSA-N
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Description

(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate is a chemical compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound features a carbonate group attached to the anthracene core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate typically involves the reaction of anthracene derivatives with carbonate precursors under controlled conditions. One common method includes the use of phosgene or its derivatives in the presence of a base to facilitate the formation of the carbonate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

    Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.

Scientific Research Applications

(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate involves its interaction with molecular targets through its carbonate group and anthracene core. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A well-known derivative of anthracene with similar structural features.

    Dihydroanthracene: A reduced form of anthracene with different chemical properties.

    Anthracene-9,10-dione: Another oxidized derivative of anthracene.

Uniqueness

(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate stands out due to its unique carbonate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other anthracene derivatives may not be suitable.

Properties

CAS No.

39008-67-8

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

(9,10-dioxoanthracen-1-yl) propan-2-yl carbonate

InChI

InChI=1S/C18H14O5/c1-10(2)22-18(21)23-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10H,1-2H3

InChI Key

RFPMYDODCDJJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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